molecular formula C14H10F3NO B5559686 4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide CAS No. 5547-67-1

4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide

Cat. No. B5559686
CAS RN: 5547-67-1
M. Wt: 265.23 g/mol
InChI Key: JKORNPDHTPAPDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzamides, including compounds similar to 4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide, typically involves condensation reactions of fluorobenzoyl chlorides with fluorinated anilines. A representative process for a related compound achieved a high yield (88%) from the condensation of 2-fluorobenzoyl chloride with 2,3-difluoroaniline, demonstrating the feasibility and efficiency of synthesizing complex fluorinated benzamides (Hehir & Gallagher, 2023).

Molecular Structure Analysis

The crystal structure of fluorinated benzamides reveals that the aromatic rings tend to be co-planar, with the central amide group oriented at an angle influenced by hydrogen bonding. This structure is stabilized further by C-H⋯F/O interactions and C-F⋯C stacking contacts, highlighting the impact of fluorine atoms on the molecular conformation (Hehir & Gallagher, 2023).

Chemical Reactions and Properties

Iron-catalyzed, fluoroamide-directed C-H fluorination has been demonstrated as a mild method to introduce fluorine into benzamide compounds. This technique, which involves the chemoselective transfer of fluorine to provide the corresponding fluorides, shows broad substrate scope and functional group tolerance, suggesting a versatile approach for modifying compounds like 4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide (Groendyke, AbuSalim, & Cook, 2016).

Physical Properties Analysis

The physical properties of fluorinated benzamides can be influenced by the presence of fluorine atoms, as seen in studies involving crystallographic analysis. These analyses have shown that fluorine atoms contribute to the formation of stable crystal structures through a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which could affect the solubility, melting point, and stability of such compounds (Suchetan et al., 2016).

Chemical Properties Analysis

Fluorine atoms significantly impact the chemical properties of benzamides by enhancing their reactivity and stability. This is evident in the microwave-induced synthesis of fluorobenzamides, where the presence of a fluorine atom at specific positions is essential for increasing antimicrobial activity. Such insights are crucial for understanding the reactivity patterns and potential biological activities of fluorinated benzamides (Desai, Rajpara, & Joshi, 2013).

Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

A study by Groendyke, AbuSalim, and Cook (2016) describes a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron. This process demonstrates a broad substrate scope and functional group tolerance without the use of noble metal additives. The reaction's chemoselectivity and high yield suggest potential applications in synthesizing fluorinated compounds similar to 4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide, which could be beneficial in developing new pharmaceuticals or materials with enhanced properties due to the presence of fluorine atoms (Groendyke, AbuSalim, & Cook, 2016).

Synthesis and Characterization of Novel Aromatic Polyimides

Butt, Akhtar, Zafar-uz-Zaman, and Munir (2005) synthesized new diamines and polymerized them with various anhydrides to create polyimides with high thermal stability and good solubility in organic solvents. Although the study focuses on polyimides, the methodology and the importance of fluorinated compounds in enhancing material properties could extend to the synthesis and application of fluorinated benzamides in materials science (Butt et al., 2005).

Antitumor Benzothiazoles

Hutchinson et al. (2001) discussed the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, highlighting the potential of fluorinated compounds in medicinal chemistry for their cytotoxic activity in human cancer cell lines. This research suggests the relevance of exploring fluorinated benzamides for antitumor properties (Hutchinson et al., 2001).

Use of Fluoroform in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes

Thomoson and Dolbier (2013) presented a method using fluoroform as a source of difluorocarbene for converting phenols and thiophenols into their difluoromethoxy derivatives. This research demonstrates the versatility of using fluorinated reagents for synthesizing fluorinated compounds, which could be applicable in developing methodologies for compounds like 4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide (Thomoson & Dolbier, 2013).

Fine Design of Photoredox Systems for Catalytic Fluoromethylation

Koike and Akita (2016) discussed the development of new protocols for tri- and difluoromethylation of various skeletons, highlighting the importance of fluoromethyl groups in pharmaceuticals and agrochemicals. This suggests the potential application of fluorinated benzamides in synthesizing compounds with similar functional groups for use in these industries (Koike & Akita, 2016).

properties

IUPAC Name

4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-8-5-12(16)13(17)7-11(8)14(19)18-10-4-2-3-9(15)6-10/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKORNPDHTPAPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC2=CC(=CC=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350706
Record name ST4065247
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-difluoro-N-(3-fluorophenyl)-2-methylbenzamide

CAS RN

5547-67-1
Record name ST4065247
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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